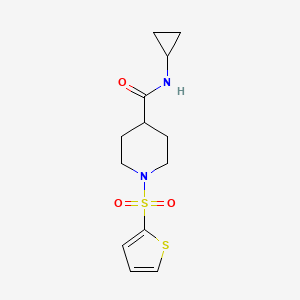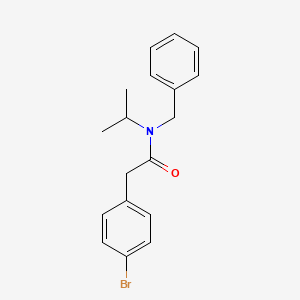
4-bromo-2-formylphenyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-formylphenyl 3-chlorobenzoate (BFCB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BFCB is a derivative of benzoic acid and has a molecular weight of 341.6 g/mol.
Mechanism of Action
The mechanism of action of 4-bromo-2-formylphenyl 3-chlorobenzoate is not fully understood. However, studies have shown that 4-bromo-2-formylphenyl 3-chlorobenzoate inhibits the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are known to play a key role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
4-bromo-2-formylphenyl 3-chlorobenzoate has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-bromo-2-formylphenyl 3-chlorobenzoate can reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes involved in the inflammatory response, and induce apoptosis in cancer cells. 4-bromo-2-formylphenyl 3-chlorobenzoate has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-2-formylphenyl 3-chlorobenzoate is its ease of synthesis. 4-bromo-2-formylphenyl 3-chlorobenzoate can be synthesized using a simple and efficient method, making it a cost-effective option for laboratory experiments. However, one of the limitations of 4-bromo-2-formylphenyl 3-chlorobenzoate is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on 4-bromo-2-formylphenyl 3-chlorobenzoate. One area of research is in the development of new drugs for the treatment of cancer and other inflammatory diseases. Another area of research is in the development of new methods for synthesizing 4-bromo-2-formylphenyl 3-chlorobenzoate. Additionally, further studies are needed to better understand the mechanism of action of 4-bromo-2-formylphenyl 3-chlorobenzoate and its potential applications in scientific research.
In conclusion, 4-bromo-2-formylphenyl 3-chlorobenzoate is a chemical compound that has potential applications in scientific research. Its ease of synthesis, anti-inflammatory and anti-tumor properties, and antioxidant properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
4-bromo-2-formylphenyl 3-chlorobenzoate can be synthesized using a simple and efficient method. The synthesis of 4-bromo-2-formylphenyl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with 4-bromo-2-formylphenylboronic acid in the presence of a palladium catalyst. The reaction takes place in a solvent system consisting of tetrahydrofuran and water at room temperature. The product is then purified using column chromatography to obtain pure 4-bromo-2-formylphenyl 3-chlorobenzoate.
Scientific Research Applications
4-bromo-2-formylphenyl 3-chlorobenzoate has been extensively studied for its potential applications in scientific research. One of the key areas of research is in the development of new drugs. 4-bromo-2-formylphenyl 3-chlorobenzoate has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
properties
IUPAC Name |
(4-bromo-2-formylphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClO3/c15-11-4-5-13(10(6-11)8-17)19-14(18)9-2-1-3-12(16)7-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKYAAVHSAHEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5843288.png)





![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5843332.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5843352.png)
![methyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5843366.png)
![4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5843374.png)
![N-[4-(benzyloxy)phenyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5843380.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5843391.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B5843403.png)